2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
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Description
Molecular Structure Analysis
The structure of this compound, as suggested by its name, is quite complex. It contains a pyrazolo[3,4-d]pyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that contain atoms of at least two different elements as members of its rings .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetamide group might undergo hydrolysis to form an acid and an amine. The pyrazolo[3,4-d]pyridazine ring might participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of the acetamide group might increase its polarity and influence its solubility in different solvents .
Scientific Research Applications
Hydrogen Bonding and Structural Analysis
Research on similar compounds reveals insights into hydrogen bonding patterns and molecular structures. For example, in a study by López et al. (2010), molecules of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide were linked by hydrogen bonds forming chains and sheets, highlighting the compound's potential in forming complex molecular architectures (López et al., 2010).
Synthesis and Chemical Transformation
The synthesis of complex molecules like 2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide involves multiple steps and transformations. A study by Huard et al. (2012) details the synthesis of acetyl-CoA carboxylase inhibitors using a similar pyrazolo-fused spirolactam core, showcasing the methodologies applicable to such compounds (Huard et al., 2012).
Conformational Analysis
The study of conformational dynamics of similar molecules can provide insights into the behavior of this compound. Prhavc et al. (1999) analyzed the conformation of a related pyrazolo[1,5-c]pyrimidine C-nucleoside using NMR spectroscopy, contributing to our understanding of the structural behavior of such molecules in solution (Prhavc et al., 1999).
Coordination Chemistry and Antioxidant Activity
Compounds like this compound may find applications in coordination chemistry and as potential antioxidants. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) complexes, exploring their hydrogen bonding impacts on self-assembly and antioxidant activities (Chkirate et al., 2019).
Novel Compound Synthesis
The synthesis of novel compounds using pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, as studied by Rahmouni et al. (2014), demonstrates the versatility and potential applications of similar compounds in creating diverse chemical structures (Rahmouni et al., 2014).
Properties
IUPAC Name |
2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-13(2)18-14-11-22-26(21(3,4)5)19(14)20(28)25(24-18)12-17(27)23-15-9-7-8-10-16(15)29-6/h7-11,13H,12H2,1-6H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDXYYYDPOQBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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